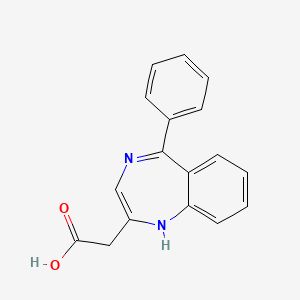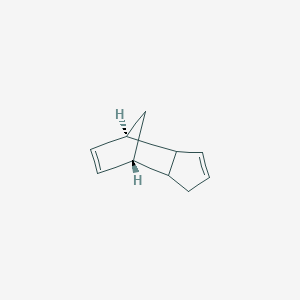
3a,4,7,7a-四氢-4,7-甲烷-1H-茚满
概述
描述
“3a,4,7,7a-Tetrahydro-4,7-methano-1H-indene” is a chemical compound with the molecular formula C10H12 . It is also known as “Phenol, polymer with 3a,4,7,7a-tetrahydro-4,7-methano-1H-indene” and has a molecular weight of 132.2023 .
Synthesis Analysis
The synthesis of “3a,4,7,7a-Tetrahydro-4,7-methano-1H-indene” involves the dimerization of 1,3-cyclopentadiene . The reaction is exothermic with a heat of reaction of -195.7 kJ/mol .
Molecular Structure Analysis
The molecular structure of “3a,4,7,7a-Tetrahydro-4,7-methano-1H-indene” can be represented as a 2D Mol file or a computed 3D SD file .
科学研究应用
二环戊二烯与甲醇的醚化:Saha (1999) 探索了二环戊二烯 (DCPD) 与甲醇的醚化,使用离子交换树脂作为催化剂。此工艺旨在合成具有强烈花香气味的 DCPD 不饱和甲醚,研究反应动力学以及各种参数对反应速率的影响 (Saha, 1999).
C2-对称-4-环戊烯-1,3-二醇的手性制备:Kimura、Ehama 和 Inomata (2002) 证明了从外消旋 3a,4,7,7a-四氢-4,7-甲烷-1H-茚满-1-酮中手性制备 C2-对称-4-环戊烯-1,3-二醇。此过程涉及以脂肪酶介导的动力学拆分作为合成工艺中的关键步骤 (Kimura, Ehama, & Inomata, 2002).
香精成分中的安全性评估:Api 等人 (2020) 进行的一项研究评估了吡啶、4-乙烯基-与 3a,4,7,7a-四氢二甲基-4,7-甲烷-1H-茚满的反应产物,用于各种毒理学终点。该研究发现,该化合物无遗传毒性,对重复剂量毒性、生殖毒性和其他健康问题构成的风险极小 (Api et al., 2020).
二氢茚满酮转化为茚满酮:Luh、Lai 和 Tam (1980) 报告了 3a-7a-二氢茚满酮与 Fe(CO)5 的反应,导致茚满酮的形成。这项研究有助于理解这些反应的机制,这些机制在合成有机化学中具有意义 (Luh, Lai, & Tam, 1980).
抗癌、抗菌和碳酸酐酶抑制谱:Kocyigit 等人 (2017) 合成了 3a,4,7,7a-四氢-1H-4,7-甲烷异吲哚的新衍生物,并研究了它们的抗癌、抗菌活性和碳酸酐酶抑制。这项研究突出了这些化合物潜在的生物医学应用 (Kocyigit et al., 2017).
属性
IUPAC Name |
(1R,7S)-tricyclo[5.2.1.02,6]deca-3,8-diene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12/c1-2-9-7-4-5-8(6-7)10(9)3-1/h1-2,4-5,7-10H,3,6H2/t7-,8+,9?,10?/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HECLRDQVFMWTQS-AFWXGSBKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC2C1C3CC2C=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C=CC2C1[C@H]3C[C@@H]2C=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dicyclopentadiene, analytical standard | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(3E)-4-(3,4-dimethylphenyl)but-3-en-1-yl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B7885369.png)
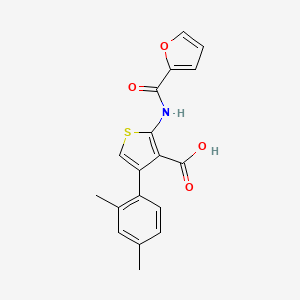
![Ethyl 1-(3-chlorophenyl)-4-(4-hydroxyphenyl)-3-methylpyrazolo[3,4-b]pyridine-6-carboxylate](/img/structure/B7885381.png)
![1-(3-Chlorophenyl)-5-(4-chlorophenyl)-3-methylpyrazolo[3,4-b]pyridin-4-amine](/img/structure/B7885387.png)
![Acetic acid;ethyl 3-(4-chlorophenyl)-7-(3-hydroxyphenyl)-5-methyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B7885392.png)
![N,5,7-trimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B7885403.png)
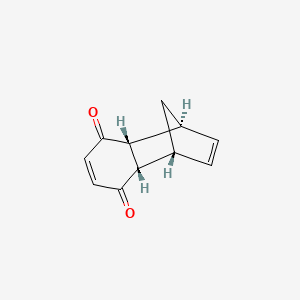
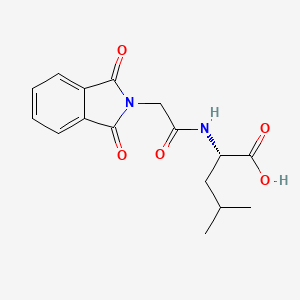
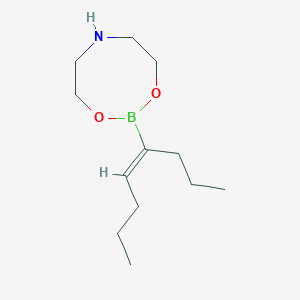
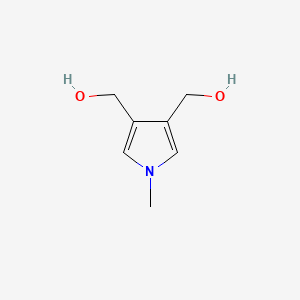
![(2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal](/img/structure/B7885453.png)
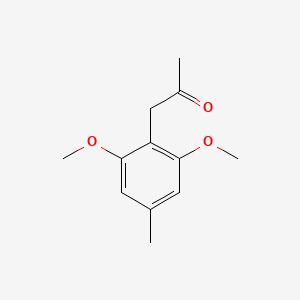
![6,7-dimethoxy-4-[(3R)-3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]quinazoline](/img/structure/B7885477.png)
